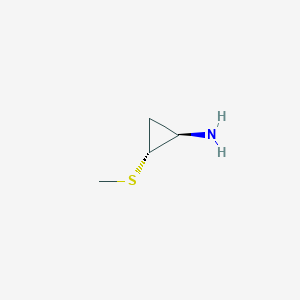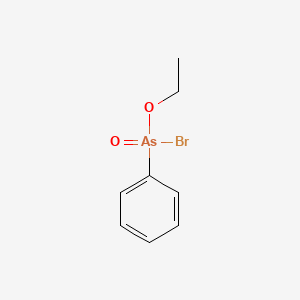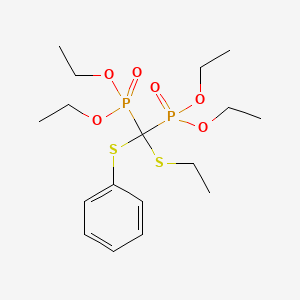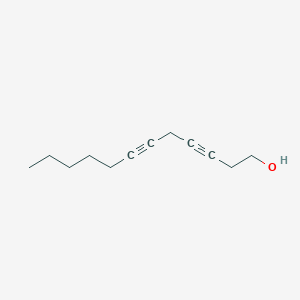![molecular formula C13H26ClNOS2Sn B14487682 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine CAS No. 65951-55-5](/img/structure/B14487682.png)
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon. This particular compound features a morpholine ring, a sulfur atom, and a carbonothioyl group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine typically involves the reaction of dibutyltin dichloride with morpholine and a sulfur-containing reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the tin atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or altered tin oxidation states.
Substitution: Hydroxylated or alkylated derivatives.
Scientific Research Applications
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar tin-carbon bonds.
Morpholine derivatives: Compounds featuring the morpholine ring but lacking the tin and sulfur components.
Organosulfur compounds: Compounds containing sulfur atoms bonded to carbon, but without the tin component.
Uniqueness
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is unique due to its combination of tin, sulfur, and morpholine components. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65951-55-5 |
|---|---|
Molecular Formula |
C13H26ClNOS2Sn |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[dibutyl(chloro)stannyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.2C4H9.ClH.Sn/c8-5(9)6-1-3-7-4-2-6;2*1-3-4-2;;/h1-4H2,(H,8,9);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChI Key |
GHMGVGINBMYBKD-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SC(=S)N1CCOCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)


![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)


![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

